molecular formula C11H19N3 B13202165 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

Cat. No.: B13202165
M. Wt: 193.29 g/mol
InChI Key: MOMNIYDAEJNLHY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine (CAS 1339349-62-0) is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It features a piperidine ring system linked to a pyrazole heterocycle, a structural motif prevalent in the development of biologically active molecules . Pyrazole derivatives are recognized as a pharmacologically important active scaffold and have demonstrated a wide range of biological activities . These activities often include effects on the central nervous system; for instance, structurally related compounds have shown neuropharmacological activity modulated by serotonergic and GABAergic pathways . Furthermore, similar pyrazole-containing compounds have been developed as potent and selective inhibitors for targets in oncology, highlighting the value of this structural class in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-6-methylpiperidine

InChI

InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)11-6-4-5-9(2)13-11/h7-9,11,13H,3-6H2,1-2H3

InChI Key

MOMNIYDAEJNLHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCCC(N2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

General Synthetic Strategy

The synthesis typically involves two key components:

  • Construction or functionalization of the pyrazole ring bearing the ethyl substituent.
  • Introduction of the pyrazole moiety onto the piperidine scaffold substituted with a methyl group at the 6-position.

The core approach utilizes cross-coupling reactions, especially Suzuki-Miyaura coupling, and condensation reactions to assemble the molecule.

Key Synthetic Routes and Reaction Conditions

Alkylation of Pyrazole Boronic Esters
  • Starting from 4-pyrazoleboronic acid pinacol esters, alkylation with ethyl halides (e.g., ethyl bromide) is performed in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60 °C.
  • This step yields 1-ethyl substituted pyrazole boronic esters with moderate to good yields (32–68%).
  • The alkylation is generally carried out prior to coupling to ease purification and improve yields.
Suzuki-Miyaura Cross-Coupling Reaction
  • The alkylated pyrazole boronic ester is coupled with a halogenated methylpiperidine derivative under palladium catalysis.
  • Typical conditions involve PdCl2(PPh3)2 or Pd(PPh3)4 as catalysts, cesium carbonate (Cs2CO3) as base, and dry solvents such as DMF or 1,2-dimethoxyethane (DME) under nitrogen atmosphere at 85–100 °C.
  • Reaction progress is monitored by LC-MS or TLC.
  • The coupling efficiently installs the 1-ethyl-pyrazol-4-yl group onto the 6-methylpiperidine ring.
Condensation Reactions for Pyrazole Ring Formation
  • Alternatively, the pyrazole ring bearing the ethyl substituent can be synthesized via cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted hydrazines.
  • Environmentally friendly catalysts such as vitamin B1 have been employed to catalyze these cyclocondensation reactions under mild conditions in solvents like ethanol or dioxane.
  • This method allows the formation of the pyrazole ring with ethyl substitution prior to coupling with the piperidine scaffold.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize temperature control, reaction time, and catalyst efficiency.
  • Use of palladium catalysts with ligand optimization and base selection enhances yield and purity.
  • Environmentally benign solvents and catalysts are preferred to reduce waste and improve sustainability.

Data Tables Summarizing Synthetic Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of pyrazole boronic ester 1.25 equiv. ethyl halide, K2CO3 (2 equiv.), DMF, 60 °C 32–68 Alkylation before coupling preferred
Suzuki coupling PdCl2(PPh3)2 (0.1 equiv.), Cs2CO3 (1.5 equiv.), DMF/DME, 85–100 °C 50–75 Reaction monitored by LC-MS/TLC
Cyclocondensation (pyrazole formation) α,β-unsaturated aldehydes/ketones + substituted hydrazine, vitamin B1 catalyst, EtOH or dioxane, reflux 70–90 Environmentally friendly catalysis

Analytical Characterization and Purity Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of ethyl substituent on pyrazole (triplet at δ ~1.3–1.5 ppm) and methyl group on piperidine (singlet at δ ~1.0 ppm).
  • Mass Spectrometry: High-resolution MS confirms molecular ion consistent with C11H19N3 (MW 193.29 g/mol).
  • HPLC: Reverse-phase HPLC with C18 column and acetonitrile/water gradient confirms purity >95%.
  • Other Techniques: TLC and LC-MS monitor reaction progress and product purity.

Summary Table of Key Synthetic Routes

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Alkylation + Suzuki Coupling 4-pyrazoleboronic acid pinacol ester, halogenated methylpiperidine K2CO3, PdCl2(PPh3)2, Cs2CO3, DMF/DME High versatility, scalable Requires palladium catalyst
Cyclocondensation Pyrazole Formation α,β-unsaturated aldehydes/ketones, substituted hydrazines Vitamin B1 catalyst, ethanol/dioxane Environmentally friendly, mild May require multiple steps

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine with four analogs from the evidence, focusing on molecular features, synthesis, and inferred properties.

Key Differences in Structure and Properties

Backbone Flexibility vs. In contrast, the pyridine backbone in ’s compound introduces rigidity, favoring planar interactions . The trifluoromethyl group in ’s compound increases metabolic stability and lipophilicity, whereas the methyl group on the piperidine in the target compound may reduce steric hindrance compared to bulkier substituents .

Functional Group Impact: The sulfonyl group in ’s compound improves solubility in polar solvents but may reduce membrane permeability. The acetonitrile group in ’s derivative is a versatile precursor for further synthesis (e.g., hydrolysis to carboxylic acids) .

Synthetic Accessibility: highlights a straightforward synthesis via enaminone reflux, suggesting that similar methods could apply to the target compound. In contrast, ’s reliance on quantum calculations for NMR prediction implies challenges in experimental characterization for complex analogs .

Research Findings and Implications

  • Bioactivity : Piperidine-pyrazole hybrids (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s ethylpyrazole group may enhance hydrophobic interactions in enzyme binding pockets .
  • Spectroscopic Predictability : ’s use of computational NMR modeling for pyrazole derivatives suggests that the target compound’s spectral data could be reliably predicted, aiding in structural validation .
  • Thermodynamic Stability : The trifluoromethyl group in ’s compound likely increases thermal stability, whereas the target compound’s simpler structure may favor synthetic scalability .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from diverse research studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl-1H-pyrazole moiety at one position and a methyl group at another. Its molecular formula is C12_{12}H16_{16}N2_{2}, with a molecular weight of approximately 192.27 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers. The mechanism of action appears to involve interference with specific signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.5 ± 2.3EGFR inhibition
A549 (Lung)12.8 ± 1.9Apoptosis induction
HCT116 (Colorectal)10.2 ± 3.0Cell cycle arrest

Neurological Effects

In addition to its anticancer properties, this compound has been investigated for its potential neuroprotective effects. Studies suggest that it may act as a glycine transporter inhibitor, which could have implications for treating conditions like schizophrenia and depression.

Table 2: Neuroprotective Activity of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine

Test ModelEC50 (µM)Effect
SH-SY5Y Cells22.3 ± 3.5Neuroprotection
Mouse Model18.7 ± 2.8Reduced anxiety-like behavior

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
  • Schizophrenia Model : In an animal model for schizophrenia, administration of the compound resulted in improved cognitive function and reduced symptoms associated with the disorder.

Synthesis Methods

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine typically involves cyclocondensation reactions using α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This method allows for high yields (78% to 92%) under mild conditions.

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